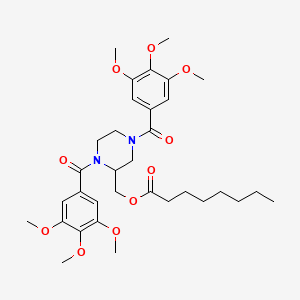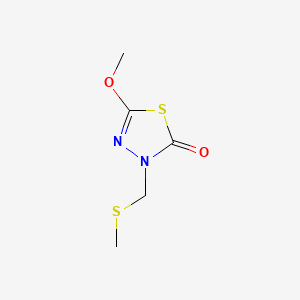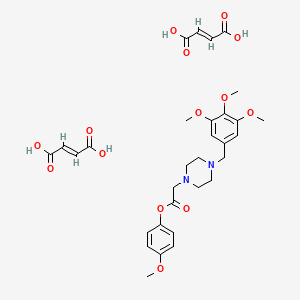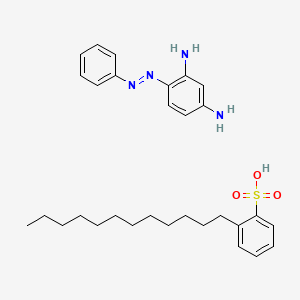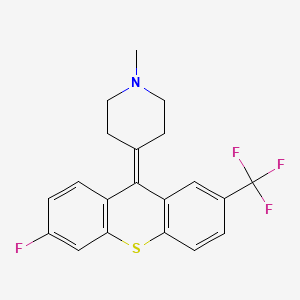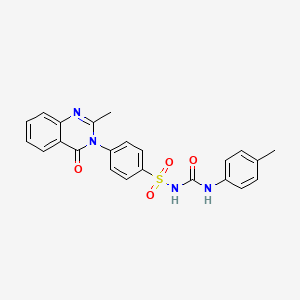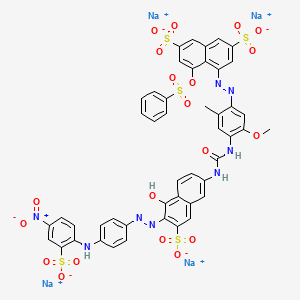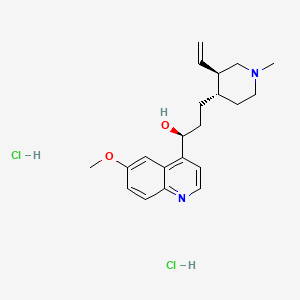
LHRH, N-Et-Alanh2(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, N-Et-Alanh2(6)- involves the incorporation of D-alanine at the sixth position and the addition of an N-ethylglycinamide group at the tenth position. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of LHRH, N-Et-Alanh2(6)- follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反应分析
Types of Reactions
LHRH, N-Et-Alanh2(6)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
科学研究应用
LHRH, N-Et-Alanh2(6)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of luteinizing hormone-releasing hormone in various biological processes.
Medicine: It has therapeutic potential in treating hormone-related disorders such as prostate cancer, endometriosis, and precocious puberty.
作用机制
LHRH, N-Et-Alanh2(6)- exerts its effects by binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary gonadotropes. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones regulate steroidogenesis and gamete maturation in the gonads. The molecular targets involved in this pathway include G-protein-coupled receptors and downstream signaling molecules such as cyclic AMP and protein kinase A .
相似化合物的比较
Similar Compounds
- Luteinizing hormone-releasing hormone (natural form)
- D-Ala(6)-gonadotropin releasing hormone ethylamide
- [D-Lys(6)]LHRH
Uniqueness
LHRH, N-Et-Alanh2(6)- is unique due to its specific modifications at the sixth and tenth positions, which enhance its stability and receptor binding affinity compared to the natural form and other analogs. These modifications make it a valuable tool in both research and therapeutic applications .
属性
CAS 编号 |
54797-49-8 |
|---|---|
分子式 |
C58H81N17O13 |
分子量 |
1224.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H81N17O13/c1-5-62-48(79)28-65-56(87)46-13-9-21-75(46)57(88)40(12-8-20-63-58(59)60)69-52(83)41(22-31(2)3)70-49(80)32(4)67-51(82)42(23-33-14-16-36(77)17-15-33)71-55(86)45(29-76)74-53(84)43(24-34-26-64-38-11-7-6-10-37(34)38)72-54(85)44(25-35-27-61-30-66-35)73-50(81)39-18-19-47(78)68-39/h6-7,10-11,14-17,26-27,30-32,39-46,64,76-77H,5,8-9,12-13,18-25,28-29H2,1-4H3,(H,61,66)(H,62,79)(H,65,87)(H,67,82)(H,68,78)(H,69,83)(H,70,80)(H,71,86)(H,72,85)(H,73,81)(H,74,84)(H4,59,60,63)/t32-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI 键 |
YIWNZSJXWFCRHY-PYRLQILWSA-N |
手性 SMILES |
CCNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CCNC(=O)CNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


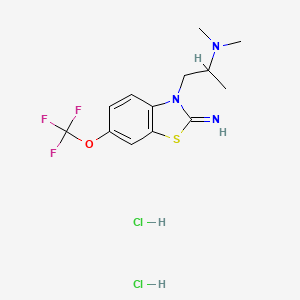
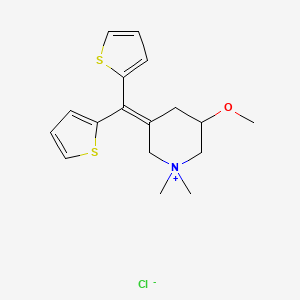
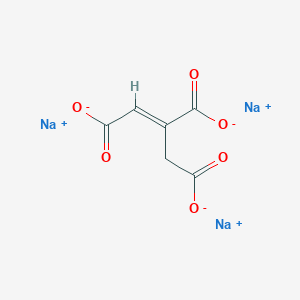
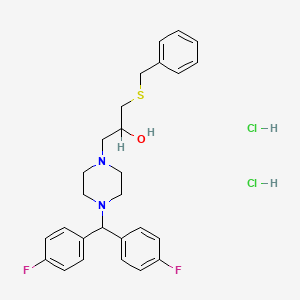
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
